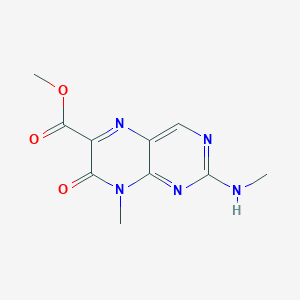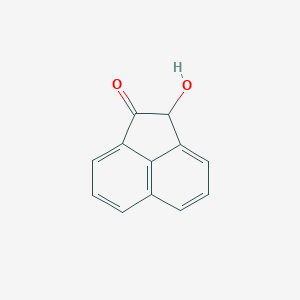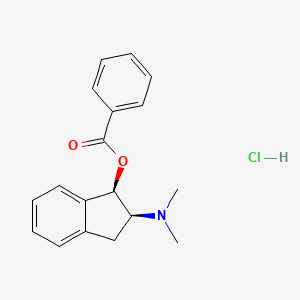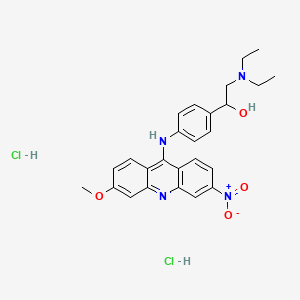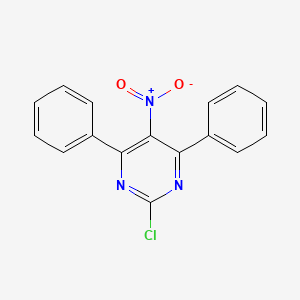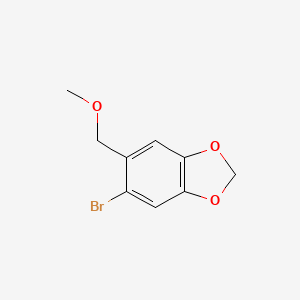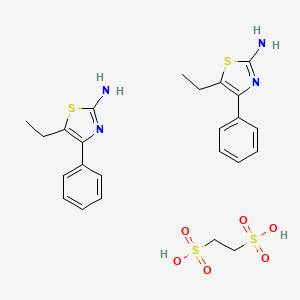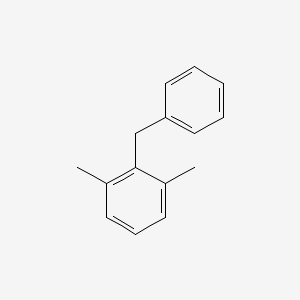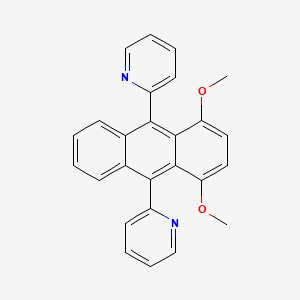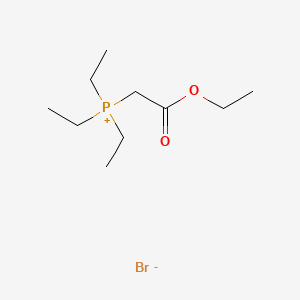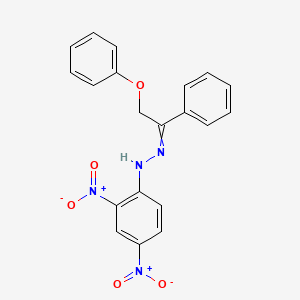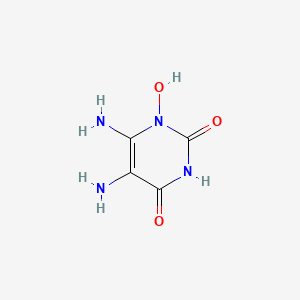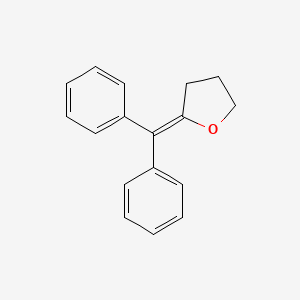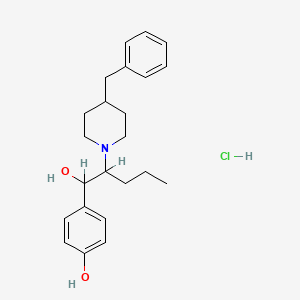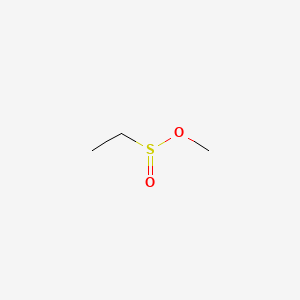
Methyl ethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ethanesulfinate is an organosulfur compound with the molecular formula CH3CH2SO2CH3 It is a sulfinic acid ester, characterized by the presence of a sulfinyl functional group (SO2) bonded to a methyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: Reduction reactions can convert it back to ethanesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Various substituted ethanesulfinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl ethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mecanismo De Acción
The mechanism by which methyl ethanesulfinate exerts its effects involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, making it useful in applications such as antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl methanesulfonate: An alkylating agent used in cancer treatment.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Methanesulfonic acid: A strong acid used in various industrial applications.
Uniqueness
Methyl ethanesulfinate is unique due to its specific combination of a sulfinyl group with a methyl and an ethyl group. This structure imparts distinct chemical reactivity and potential applications that differ from other sulfonates and sulfinates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
31401-21-5 |
|---|---|
Fórmula molecular |
C3H8O2S |
Peso molecular |
108.16 g/mol |
Nombre IUPAC |
methyl ethanesulfinate |
InChI |
InChI=1S/C3H8O2S/c1-3-6(4)5-2/h3H2,1-2H3 |
Clave InChI |
UTOWKUXZEJXEMP-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


